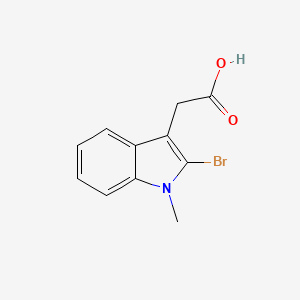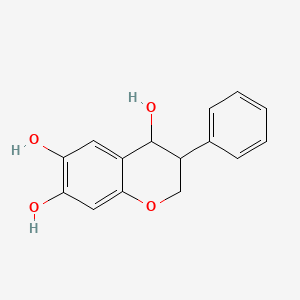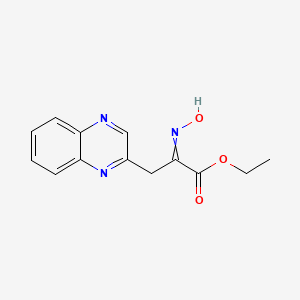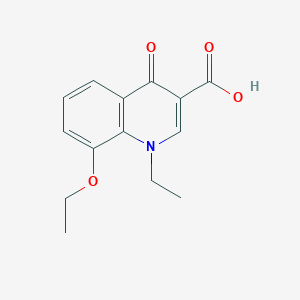
3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxoisochroman-4-yl benzoate is an organic compound that belongs to the class of isochroman derivatives It is characterized by the presence of a benzoate group attached to the 4-position of the isochroman ring, which also contains a keto group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxoisochroman-4-yl benzoate typically involves the condensation of isochroman-4-one with benzoic acid or its derivatives. One common method is the esterification reaction, where isochroman-4-one is reacted with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-Oxoisochroman-4-yl benzoate can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxoisochroman-4-yl benzoate undergoes various chemical reactions, including:
Oxidation: The keto group at the 3-position can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can also be reduced to form alcohols or other reduced products.
Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Oxoisochroman-4-yl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Oxoisochroman-4-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The keto group at the 3-position can participate in hydrogen bonding or other interactions with active sites, influencing the compound’s biological activity. Additionally, the benzoate group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Isochroman-4-one: Lacks the benzoate group but shares the isochroman core structure.
Benzyl benzoate: Contains a benzoate group but lacks the isochroman ring.
3-Hydroxyisochroman-4-yl benzoate: Similar structure but with a hydroxyl group instead of a keto group.
Uniqueness
3-Oxoisochroman-4-yl benzoate is unique due to the presence of both the isochroman ring and the benzoate group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
87532-15-8 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
(3-oxo-1,4-dihydroisochromen-4-yl) benzoate |
InChI |
InChI=1S/C16H12O4/c17-15(11-6-2-1-3-7-11)20-14-13-9-5-4-8-12(13)10-19-16(14)18/h1-9,14H,10H2 |
Clave InChI |
OYUGHQHTJVACTP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(C(=O)O1)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11854827.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)




![3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11854865.png)
